Ranatuerin-2SPb
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLFLNTVKDVAKDVAKDVAGKLLESLKCKITGCKP |
Origin of Product |
United States |
Isolation and Purification Methodologies for Ranatuerin 2spb
Methodologies for Extracting Peptide Secretions from Rana pipiens Skin
The initial step in isolating Ranatuerin-2Pb involves stimulating the frog to release its defensive skin secretions. These secretions are a rich cocktail of bioactive peptides stored within granular glands in the skin. nih.govspringernature.com
Two primary methods are employed for this purpose:
Mild Electrical Stimulation: A non-lethal technique where a mild electrical current is applied to the dorsal skin surface of the frog. nih.gov This controlled stress induces the holocrine secretion of the contents of the granular glands without harming the animal. springernature.com The viscous secretion is then collected by rinsing the frog with purified water.
Solvent Extraction from Excised Skin: In terminal studies, the skin is surgically removed from anesthetized specimens. google.com The excised skin is then frozen and homogenized in an acidic ethanol (B145695) solution, such as ethanol/0.7 M HCl (3:1 v/v), to extract the peptides. google.com The homogenate is then centrifuged to separate the peptide-containing supernatant from solid tissue debris. google.com
The collected material, whether from stimulation or extraction, represents a crude mixture containing numerous peptides, proteins, salts, and other small molecules, which necessitates further purification. nih.govgoogle.com
Chromatographic Techniques for Ranatuerin-2Pb Fractionation and Purification
Chromatography is the cornerstone of peptide purification, separating molecules based on their distinct physicochemical properties such as size, charge, and hydrophobicity. e-fas.org For a peptide like Ranatuerin-2Pb, a multi-step chromatographic approach is essential to achieve the high degree of purity required for scientific analysis.
An initial cleanup step often involves solid-phase extraction using a cartridge, such as a Sep-Pak C18 cartridge. nih.govspringernature.com This step desalinates the crude secretion and provides a partially purified peptide mixture by binding the hydrophobic peptides while allowing salts and other polar molecules to be washed away. google.com The bound peptides are then eluted with an organic solvent mixture, typically containing acetonitrile (B52724) and trifluoroacetic acid (TFA). google.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the principal technique used for the fine separation of peptides from the crude extract. nih.gov In this method, the peptide mixture is passed through a column packed with a non-polar stationary phase (e.g., silica (B1680970) chemically bonded with C5, C8, or C18 alkyl chains). nih.govformulationbio.com
A gradient of a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile containing an ion-pairing agent such as TFA, is used to elute the peptides. nih.govformulationbio.com Peptides are separated based on their hydrophobicity; less hydrophobic peptides elute earlier in the gradient (at lower acetonitrile concentrations), while more hydrophobic peptides like Ranatuerin-2Pb bind more strongly to the column and require higher concentrations of the organic solvent to be eluted. formulationbio.com The effluent from the column is monitored by a UV detector, and fractions are collected. nih.gov The fraction containing Ranatuerin-2Pb is identified by its specific retention time. nih.gov
Table 1: Typical RP-HPLC System Parameters for Ranatuerin-2Pb Purification
| Parameter | Description |
| System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Jupiter C5 reverse-phase column (e.g., 250 mm x 4.6 mm) nih.gov |
| Mobile Phase A | 0.05% (v/v) Trifluoroacetic Acid (TFA) in water nih.gov |
| Mobile Phase B | 0.05% (v/v) TFA, 19.95% (v/v) water, 80% (v/v) acetonitrile nih.gov |
| Gradient | A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B |
| Flow Rate | Typically 1 mL/min nih.gov |
| Detection | UV absorbance at wavelengths such as 214 nm and 280 nm |
While a single RP-HPLC run provides significant purification, achieving absolute homogeneity often requires subsequent chromatographic steps. nih.gov Fractions identified as containing the target peptide from the initial HPLC run may be pooled and subjected to a second or even third round of chromatography. nih.govspringernature.com
These advanced separations can involve:
Using a Different Stationary Phase: To ensure purity, a column with different selectivity, such as a butylsilyl (C4) or a diphenylmethylsilyl-silica column, can be used. nih.govspringernature.com This separates the target peptide from any co-eluting impurities that had similar hydrophobicity on the initial C5 or C18 column.
Altering the Mobile Phase Gradient: Employing a shallower, more gradual elution gradient can enhance the resolution between peptides with very similar retention times. google.com
The homogeneity of the final purified fraction is confirmed using analytical techniques. The primary method is mass spectrometry (MS), such as MALDI-TOF MS or Electrospray Ionization MS, which verifies the correct molecular mass of Ranatuerin-2Pb and ensures the absence of other peptide masses. nih.govnih.gov
Biosynthetic Pathways and Genetic Basis of Ranatuerin 2spb Production
Molecular Cloning Strategies for Ranatuerin-2SPb cDNA Precursor Identification
The identification of the genetic blueprint for ranatuerin peptides relies on molecular cloning techniques designed to isolate and sequence the specific messenger RNA (mRNA) transcript that encodes the peptide's precursor. The primary strategy involves creating a cDNA (complementary DNA) library from the total RNA extracted from the frog's skin glands, which are the site of synthesis. uniprot.orguniprot.org
A "shotgun" cloning approach is frequently employed. nih.gov This method involves the following detailed steps:
mRNA Extraction: Intact, polyadenylated mRNA is isolated from lyophilized skin secretions or skin tissue. nih.gov
Reverse Transcription: The isolated mRNA is used as a template to synthesize a first strand of cDNA using a reverse transcriptase enzyme.
RACE-PCR: To obtain the full-length cDNA sequence, a technique called Rapid Amplification of cDNA Ends (RACE) is utilized. nih.gov This process uses a combination of a universal primer and a degenerate primer. The degenerate primer is designed based on conserved regions of the signal peptide sequence found across many amphibian antimicrobial peptide precursors. nih.gov For instance, in the cloning of the precursor for Ranatuerin-2PLx, a degenerate primer with the sequence 5′-GAWYYAYYHRAGCCYAAADATG-3′ was successfully used. nih.gov
Cloning and Sequencing: The amplified cDNA products are then cloned into a plasmid vector and sequenced. Analysis of the nucleotide sequence reveals the open reading frame (ORF) that translates into the full prepropeptide. nih.govresearchgate.net
This cloning strategy consistently reveals a precursor structure that includes a signal peptide, an acidic propeptide, a processing site, and the sequence of the mature antimicrobial peptide. nih.govnih.gov
Table 1: Generalized Strategy for Cloning Ranatuerin Precursor cDNA
| Step | Technique | Description |
|---|---|---|
| 1 | mRNA Isolation | Extraction of polyadenylated mRNA from frog skin gland tissue or secretions. nih.gov |
| 2 | Reverse Transcription | Synthesis of a single-stranded cDNA template from the mRNA. nih.gov |
| 3 | 3'-RACE PCR | Amplification of the 3' end of the cDNA using a specific forward primer designed from a conserved region of the signal peptide. nih.gov |
| 4 | cDNA Library Screening | Screening of a venom gland cDNA library with specific PCR primers to identify clones containing the target sequence. mdpi.com |
Gene Expression Analysis of this compound in Producer Organisms
Gene expression studies confirm that the synthesis of ranatuerin peptides is highly localized. The genes encoding these peptides are specifically expressed in the granular glands of the amphibian skin. uniprot.orguniprot.org These glands produce and store a rich cocktail of bioactive molecules, including antimicrobial peptides, which are secreted onto the skin's surface as a primary line of defense against pathogens and predators. imrpress.com The expression of these genes is a key component of the frog's innate immune system, providing a rapid chemical shield against noxious microorganisms in their environment. imrpress.com In some cases, the expression of these defense peptide genes can be induced or upregulated in response to skin injury or direct microbial challenge.
Post-Translational Modification Mechanisms in this compound Biosynthesis
This compound is not synthesized directly. It is processed from a larger, inactive precursor protein through a series of enzymatic steps known as post-translational modifications (PTMs). mdpi.comnih.gov This is a common biological strategy that allows for the safe production and storage of peptides that could be cytotoxic if active inside the cell. imrpress.com
The cloned cDNA precursors for ranatuerin-2 (B1576050) family peptides consistently reveal a multi-domain structure:
Signal Peptide: A sequence of approximately 22 amino acids at the N-terminus, which directs the precursor protein into the secretory pathway. nih.gov
Acidic Spacer Peptide: This region often follows the signal peptide and precedes the mature peptide sequence.
Cleavage Site: A specific amino acid motif, typically a dibasic site like Lysine-Arginine (-KR-), signals for enzymatic cleavage by propeptide convertases. nih.govnih.gov
Mature Peptide Sequence: This is the portion that will become the final, active this compound.
Disulfide Bridge: A hallmark of the ranatuerin-2 subfamily is a disulfide bond formed between two cysteine residues near the C-terminus. uniprot.orguniprot.org This creates a loop structure often referred to as a "Rana-box," which is essential for biological potency. nih.gov
C-terminal Amidation: In many amphibian peptides, the C-terminal residue is amidated, a modification that can enhance stability and activity. nih.gov
The biosynthesis pathway involves the sequential removal of the signal and spacer peptides, followed by the formation of the critical disulfide bond. uniprot.orgnih.gov
Table 2: Key Post-Translational Modifications in Ranatuerin Biosynthesis
| Modification | Location | Function |
|---|---|---|
| Signal Peptide Cleavage | N-terminus | Directs the precursor to the endoplasmic reticulum for secretion; is removed during this process. nih.gov |
| Propeptide Cleavage | At dibasic sites (e.g., -KR-) | Releases the mature peptide from the inactive precursor via proprotein convertases. nih.govnih.gov |
| Disulfide Bond Formation | C-terminal region | Forms a structurally essential cyclic loop (Rana-box) between two cysteine residues. uniprot.orgnih.gov |
Comparative Genomic and Transcriptomic Studies of this compound Precursors
Comparative studies of the genes and transcripts of ranatuerin precursors across different frog species provide significant insights into their evolution and function. When comparing the cDNA sequences of precursors for various ranatuerin-2 peptides, a distinct pattern of conservation and hypervariability emerges.
The signal peptide and acidic propeptide regions are often highly conserved, reflecting their fundamental roles in the secretion and processing of the peptide. nih.gov In contrast, the region encoding the mature peptide is typically hypervariable. This rapid evolution is a characteristic of "exogenes"—genes that encode products mediating interactions with other organisms, such as toxins or defense molecules. imrpress.com The diversity in the mature peptide sequences likely reflects an evolutionary arms race, where the frog's defense system must constantly adapt to a changing spectrum of microbial pathogens in its specific ecological niche. imrpress.com
These comparative analyses are also powerful tools for establishing phylogenetic relationships between different frog species. nih.gov The degree of similarity between the precursor sequences of peptides like ranatuerins often correlates with the evolutionary closeness of the host species.
Synthetic Methodologies and Analog Generation for Ranatuerin 2spb Research
Solid-Phase Peptide Synthesis (SPPS) Protocols for Ranatuerin-2SPb
The chemical synthesis of this compound and its analogs is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com The most common approach for AMPs like ranatuerins is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. nih.govresearchgate.net
A typical SPPS protocol for a ranatuerin peptide involves several key steps:
Resin Selection and Swelling: The synthesis begins by selecting an appropriate solid support, such as a Rink Amide resin if a C-terminal amide is desired, or a 2-chlorotrityl resin for a C-terminal carboxylic acid. uci.edu The resin is swelled in a suitable solvent, commonly dimethylformamide (DMF). uci.edu
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF. uci.edu
Amino Acid Coupling: The next Fmoc- and side-chain-protected amino acid is activated using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and coupled to the deprotected N-terminus of the growing peptide chain. nih.gov
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products. bachem.com
Chain Elongation: These cycles of deprotection, coupling, and washing are repeated until the full peptide sequence is assembled. bachem.com
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions. nih.gov
Cyclization and Purification: For ranatuerins containing the "Rana box," the linear peptide is subjected to an oxidation step, often air oxidation in a dilute aqueous solution, to facilitate the formation of the intramolecular disulfide bond. nih.gov The final crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov The purity and identity of the synthesized peptide are confirmed by mass spectrometry. nih.gov
This robust methodology allows for the reliable production of this compound and its modified versions for research purposes.
Synthesis of Truncated this compound Analogs for Research Applications
Truncated analogs, which are shortened versions of the parent peptide, are synthesized to investigate structure-activity relationships (SAR). nih.gov This approach helps to identify the minimal sequence required for antimicrobial activity and to understand the function of different domains, such as the N-terminal helical region and the C-terminal cyclic "Rana box." nih.govnih.gov The synthesis of these truncated peptides follows the same SPPS protocol as the full-length peptide, simply terminating the chain elongation at the desired residue. mdpi.com
Research on ranatuerin peptides has demonstrated the significant impact of truncation on biological activity. nih.gov For example, studies on the related peptide Ranatuerin-2Pb showed that removing the final two C-terminal residues (RPa) led to a loss of activity against several microbial strains, whereas a severely truncated N-terminal 16-residue analog with C-terminal amidation (RPb) retained broad-spectrum activity. nih.govnih.gov This suggests that for some ranatuerins, the N-terminal amphipathic α-helix is the primary determinant of antimicrobial action, and the C-terminal loop may not be essential. nih.govmdpi.com Similarly, deleting the conserved "Rana box" loop in Ranatuerin-2PLx was found to drastically reduce its antimicrobial and antiproliferative activities. nih.gov
| Parent Peptide | Truncated Analog | Modification | Research Goal | Reference |
|---|---|---|---|---|
| Ranatuerin-2Pb | RPa | C-terminal deletion of two residues (RT) | Investigate the role of the extreme C-terminus. | nih.gov |
| Ranatuerin-2Pb | RPb | N-terminal 16 residues with C-terminal amidation | Determine the minimal active sequence in the N-terminal domain. | nih.gov |
| Ranatuerin-2PLx | R2PLx-22 | Deletion of the C-terminal "Rana box" | Evaluate the functional importance of the cyclic domain. | nih.gov |
| Ranatuerin-2-AW | R2AW(1-22)-NH2 | Deletion of the cyclic C-terminal domain with amidation | Assess if the disulfide bridge is essential for activity. | nih.gov |
Directed Amino Acid Substitution Strategies in this compound Chemical Synthesis
Directed amino acid substitution is a powerful strategy to probe the contribution of individual residues to the peptide's structure, stability, and function. mdpi.com By systematically replacing specific amino acids with others (e.g., with alanine (B10760859) for "alanine scanning," or with residues of different charge or hydrophobicity), researchers can fine-tune the peptide's properties. nih.govfrontiersin.org The synthesis of these substituted analogs is readily accomplished using SPPS by simply incorporating the desired modified amino acid at the appropriate cycle.
Key properties often targeted for modification in AMPs include:
Cationicity: Increasing the net positive charge, typically by substituting neutral or acidic residues with basic ones like lysine (B10760008) (Lys) or arginine (Arg), can enhance the initial electrostatic attraction to negatively charged bacterial membranes. mdpi.comfrontiersin.org For instance, substituting an asparagine with a lysine in Ranatuerin-1 resulted in an analog with increased potency against a range of bacteria. nih.gov
Hydrophobicity and Amphipathicity: The balance of hydrophobic and hydrophilic residues is critical for membrane interaction and disruption. vulcanchem.com Modifying hydrophobic residues can alter a peptide's lytic activity and its selectivity between bacterial and host cells. mdpi.com For example, a study on Ranatuerin-2-AW created a variant, [Lys4,19, Leu20]R2AW(1-22)-NH2, that enhanced both cationicity and hydrophobicity, leading to significantly optimized antibacterial and anticancer activities. nih.gov
Structural Propensity: Substitutions can influence the peptide's ability to adopt its active secondary structure, often an α-helix, in a membrane environment. researchgate.net Replacing a key residue can disrupt or stabilize this conformation, thereby affecting its biological activity. researchgate.net
| Parent Peptide | Analog | Substitution Strategy | Objective | Reference |
|---|---|---|---|---|
| Ranatuerin-1 | [Lys8]Ranatuerin-1 | Asn-8 → Lys | Increase cationicity and α-helicity to improve antimicrobial potency. | nih.gov |
| Ranatuerin-1 | [Ala22]Ranatuerin-1 | Asn-22 → Ala | Increase hydrophobicity and α-helicity. | nih.gov |
| Ranatuerin-2-AW | [Lys4,19, Leu20]R2AW(1-22)-NH2 | Multiple substitutions to enhance positive charge and hydrophobicity. | Optimize dual antibacterial and anticancer activities. | nih.gov |
| Brevinin-2GHk | [A14]BR2GK(1-25)a | Leu-14 → Ala | Probe the influence of a specific hydrophobic residue on activity. | mdpi.com |
Chemoenzymatic Synthesis Approaches for Modified this compound Constructs
While standard SPPS is highly effective, chemoenzymatic methods offer alternative and sometimes advantageous routes for peptide synthesis and modification. These approaches combine the flexibility of chemical synthesis with the high specificity of enzymatic reactions. While specific examples for this compound are not widely documented, the principles are applicable to this class of peptides.
Potential chemoenzymatic strategies include:
Enzymatic Ligation: Fragments of a peptide, produced separately by SPPS, can be joined together using enzymes like sortase or butelase. This is particularly useful for synthesizing very long peptides or for incorporating specific modifications at the ligation site.
Enzymatic Modification of Synthetic Peptides: Enzymes can be used to add post-translational modifications to a chemically synthesized peptide. For example, kinases could be used to phosphorylate specific serine, threonine, or tyrosine residues, or glycosyltransferases could be used to add sugar moieties.
Protease-Catalyzed Synthesis: Under specific non-aqueous conditions or with engineered enzymes, proteases can be used to form peptide bonds rather than cleave them. This can offer high stereoselectivity and reduce the need for extensive side-chain protection strategies.
These advanced methods provide powerful tools for creating complex this compound analogs with novel properties that may be difficult to achieve through purely chemical synthesis, opening new avenues for research into their therapeutic potential.
Advanced Structural Characterization and Elucidation Methodologies for Ranatuerin 2spb
Mass Spectrometry Techniques for Ranatuerin-2SPb Primary Structure Confirmation
Mass spectrometry (MS) is an indispensable tool for the precise determination of the molecular weight and the elucidation of the amino acid sequence of peptides like this compound. The primary structure of a closely related peptide, Ranatuerin-2Pb from Rana pipiens, has been identified as SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT. researchgate.net This sequence, which includes a disulfide bridge, serves as a basis for illustrating the application of these mass spectrometric methodologies.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large biomolecules like peptides without causing significant fragmentation. In a typical ESI-MS experiment, a solution of this compound is introduced into the mass spectrometer, where it is aerosolized and desolvated to produce gaseous, multiply charged ions. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions.
The resulting spectrum displays a series of peaks, each corresponding to the peptide molecule with a different number of protons attached (e.g., [M+2H]²⁺, [M+3H]³⁺, [M+4H]⁴⁺). By analyzing this series of m/z values, the molecular weight (M) of the peptide can be accurately calculated. This experimental mass is then compared to the theoretical mass calculated from its amino acid sequence to confirm the peptide's identity and check for any post-translational modifications. For this compound, with a sequence of SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT and a disulfide bond between its two cysteine residues, the theoretical monoisotopic mass is 3589.98 Da. ESI-MS analysis would be expected to produce a charge state distribution that confirms this molecular weight.
| Charge State (z) | Ion Species | Theoretical Mass-to-Charge Ratio (m/z) |
|---|---|---|
| +2 | [M+2H]²⁺ | 1795.99 |
| +3 | [M+3H]³⁺ | 1200.66 |
| +4 | [M+4H]⁴⁺ | 900.75 |
| +5 | [M+5H]⁵⁺ | 720.80 |
To definitively determine the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific precursor ion from the initial ESI-MS scan (e.g., the [M+3H]³⁺ ion of this compound) is selected and isolated. This isolated ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. These collisions impart energy to the peptide ion, causing it to break at the peptide bonds along its backbone in a predictable manner.
This fragmentation generates a series of product ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass spectrometer measures the m/z values of these fragment ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide's sequence. This process of de novo sequencing is a powerful tool for identifying novel peptides or confirming the sequence of known ones.
| Fragment Ion | Sequence | Theoretical Mass (Da) |
|---|---|---|
| b₁ | S | 88.04 |
| b₂ | SF | 235.10 |
| b₃ | SFL | 348.18 |
| b₄ | SFLT | 449.23 |
| y₁ | T | 102.05 |
| y₂ | LT | 215.14 |
| y₃ | FLT | 362.20 |
Spectroscopic Methods for this compound Secondary Structure Analysis
Spectroscopic techniques are vital for elucidating the secondary structure of this compound, which is believed to be crucial for its antimicrobial activity. These methods provide insights into the peptide's conformation in different environments.
Circular Dichroism (CD) spectroscopy is a widely used method to investigate the secondary structure of peptides in solution. This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, and random coils.
For antimicrobial peptides like this compound, CD analysis is often performed in various solvent systems to mimic different environments. In an aqueous solution (e.g., phosphate buffer), many linear antimicrobial peptides adopt a disordered or random coil conformation. However, in a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they often fold into their active, amphipathic secondary structure. For Ranatuerin-2Pb, studies have shown that it forms an α-helical structure in 50% TFE and in the presence of membrane-mimicking liposomes, while remaining largely unstructured in an aqueous environment. nih.gov An α-helical structure is characterized by negative bands at approximately 208 nm and 222 nm and a strong positive band at around 192 nm.
| Secondary Structure | Positive Band (nm) | Negative Band(s) (nm) |
|---|---|---|
| α-Helix | ~192 | ~208 and ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | ~212 | ~198 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide high-resolution, three-dimensional structural information of peptides in solution. A series of two-dimensional (2D) NMR experiments are typically performed to determine the conformation of this compound.
First, the individual proton resonances are assigned using experiments like Total Correlation Spectroscopy (TOCSY) and Correlated Spectroscopy (COSY), which identify protons that are connected through chemical bonds within each amino acid residue. Once the assignments are complete, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is conducted. NOESY identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are close in the primary sequence. The set of interproton distance restraints derived from the NOESY spectrum is then used in computational algorithms to calculate an ensemble of 3D structures that are consistent with the experimental data. For peptides that are active at membrane interfaces, these NMR studies are most informative when performed in membrane-mimetic environments, such as detergent micelles (e.g., dodecylphosphocholine) or bicelles, to promote the formation of a stable structure.
Computational Prediction and Modeling of this compound Tertiary Structures
In conjunction with experimental data, computational modeling plays a significant role in predicting and refining the tertiary structure of this compound. These in silico methods use the primary amino acid sequence to generate plausible 3D models.
Homology modeling can be used if a high-resolution structure of a closely related peptide is available. Alternatively, ab initio (or de novo) prediction methods can be employed. These methods use principles of physics and statistical data from known protein structures to predict the peptide's fold. Algorithms like AlphaFold have shown remarkable accuracy in predicting peptide and protein structures.
Once an initial model is generated, it is typically refined using energy minimization and molecular dynamics (MD) simulations. These simulations place the peptide model in a simulated environment (e.g., water or a lipid bilayer) and calculate the forces between atoms to simulate the peptide's dynamic behavior over time. This process helps to refine the structure and identify the most stable and energetically favorable conformations. The resulting structural model can provide valuable insights into the spatial arrangement of amino acid side chains, the peptide's amphipathicity, and potential interactions with bacterial membranes. Helical wheel projections, for instance, can be generated from the sequence to visualize the distribution of hydrophobic and hydrophilic residues, which is a key feature of many α-helical antimicrobial peptides. researchgate.net
Helical Wheel Plot Analysis of this compound Amphipathicity
Helical wheel plot analysis is a crucial bioinformatic tool used to visualize the spatial distribution of amino acid residues in an alpha-helical conformation. This projection illustrates the amphipathic nature of the peptide, a key characteristic for its biological activity. semanticscholar.org For this compound, this analysis reveals a distinct segregation of hydrophobic and hydrophilic residues, which is fundamental to its interaction with microbial membranes.
The helical wheel projection of this compound demonstrates a well-defined hydrophobic face, primarily composed of residues such as Phenylalanine (F), Valine (V), Leucine (L), Glycine (G), Isoleucine (I), and Alanine (B10760859) (A). This hydrophobic surface is complemented by a polar face, where the hydrophilic and charged residues are predominantly located. This amphipathic structure is critical for the peptide's ability to selectively target and disrupt the lipid bilayers of microbial cell membranes.
A study on Ranatuerin-2Pb, from which this compound is derived, identified a distinct FVLGVIAVVLI hydrophobic face. mdpi.comnih.gov The physicochemical properties of Ranatuerin-2Pb, determined through predictive analysis, are summarized in the table below. These properties are instrumental in its biological function.
| Physicochemical Property | Value |
|---|---|
| Net Charge | +4 |
| Hydrophobicity | 0.486 |
| Hydrophobic Moment | 0.368 |
The data presented is based on the analysis of Ranatuerin-2Pb. mdpi.comnih.gov
Molecular Dynamics Simulations for this compound Conformational Behavior
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide atomic-level insights into the conformational dynamics of peptides like this compound in various environments, such as in aqueous solution or interacting with a model cell membrane. nih.gov
MD simulations of ranatuerin peptides would likely explore their conformational stability, folding pathways, and interaction with lipid bilayers. Such simulations could elucidate how this compound inserts into and disrupts microbial membranes, providing a dynamic view of its antimicrobial activity. Key parameters in a hypothetical MD simulation for this compound are outlined in the table below.
| Simulation Parameter | Typical Value/Condition |
|---|---|
| Force Field | CHARMM or AMBER |
| Water Model | TIP3P |
| Membrane Model | POPC/POPG bilayer |
| Simulation Time | 100-500 nanoseconds |
| Temperature | 310 K |
| Pressure | 1 bar |
This table represents typical parameters for MD simulations of antimicrobial peptides and is not based on a specific study of this compound.
Mechanistic Studies of Ranatuerin 2spb Action at the Molecular and Cellular Level
Investigation of Ranatuerin-2SPb Interactions with Model Membrane Systems
The interaction of ranatuerin peptides with membranes is governed by their physicochemical properties. vulcanchem.com Ranatuerins are characteristically cationic and amphipathic, meaning they possess a net positive charge and have distinct hydrophobic and hydrophilic regions. vulcanchem.comd-nb.info These features are critical for their initial electrostatic attraction to the negatively charged components of microbial membranes and subsequent insertion into the lipid bilayer. vulcanchem.comvulcanchem.com In aqueous solutions, these peptides are often unstructured, but they adopt a more defined α-helical secondary structure upon interacting with membrane-mimicking environments, a conformational change crucial for their disruptive activity. vulcanchem.commdpi.com
Table 1: Physicochemical Properties of Related Ranatuerin Peptides This table presents data for the closely related peptide Ranatuerin-2Pb and its analogues, which provides insight into the likely properties of this compound.
| Peptide | Net Charge (z) | Hydrophobicity (H) | Mean Hydrophobic Moment (µH) |
|---|---|---|---|
| Ranatuerin-2Pb | +4 | 0.486 | 0.368 |
| RPa (analogue) | +3 | 0.540 | 0.358 |
| RPb (analogue) | +3 | 0.613 | 0.511 |
Data sourced from a study on Ranatuerin-2Pb and its analogues. vulcanchem.com
The primary mechanism of action for ranatuerins is the permeabilization of microbial cell membranes. vulcanchem.comnih.gov This process begins with the electrostatic attraction between the positively charged peptide and the negatively charged molecules, such as lipopolysaccharides (LPS) and teichoic acids, on the surface of bacterial membranes. vulcanchem.combiorxiv.org Following this initial binding, the amphipathic nature of the peptide facilitates its insertion into the lipid bilayer. vulcanchem.com The hydrophobic regions of the peptide interact with the lipid core of the membrane, while the hydrophilic regions can remain exposed to the aqueous environment or line a channel. vulcanchem.comelifesciences.org This insertion disrupts the normal packing of the lipid molecules, leading to increased membrane permeability and the leakage of intracellular contents, which ultimately results in cell death. vulcanchem.comvulcanchem.com Studies on related peptides using the SYTOX Green nucleic acid stain confirm that they induce membrane permeabilization in a concentration-dependent manner. mdpi.com
Several models describe how antimicrobial peptides disrupt membranes, and the action of this compound can be understood within this framework. nih.govresearchgate.net
Barrel-Stave Model : In this model, the peptides insert perpendicularly into the membrane and aggregate to form a barrel-like structure. elifesciences.orgnih.gov The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the interior of the pore, creating a water-filled channel. elifesciences.orgnih.gov
Toroidal Pore Model : Here, the peptides also insert into the membrane to form a pore, but in this configuration, the lipid monolayers are bent continuously from the outer to the inner leaflet, lining the pore along with the peptides. elifesciences.orgnih.gov The hydrophilic heads of the lipid molecules are thus part of the pore's inner surface. researchgate.net This model is often associated with peptides that are weakly associated and have a specific range of hydrophobicity. elifesciences.org
Carpet Model : In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet" that covers the lipid headgroups. nih.govnih.gov Once a threshold concentration is reached, this peptide layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane without forming discrete pores. nih.govnih.gov
While the precise model for this compound has not been definitively established, the rapid, concentration-dependent membrane permeabilization observed with related ranatuerins is consistent with pore-forming mechanisms like the barrel-stave or toroidal models. nih.govmdpi.com The ultimate effect is a catastrophic loss of membrane integrity. vulcanchem.com
This compound Modulation of Cellular Membrane Potential and Integrity
A critical consequence of membrane permeabilization by AMPs is the disruption of the electrochemical gradients across the bacterial cytoplasmic membrane. biorxiv.orgnii.ac.jp The formation of pores or channels allows for the uncontrolled passage of ions, leading to the dissipation of the membrane potential, a process known as depolarization. nii.ac.jpfrontiersin.org Some AMPs can also induce hyperpolarization at sub-inhibitory concentrations by acting as selective ionophores. nih.gov The loss of membrane potential disrupts essential cellular processes that rely on it, such as ATP synthesis and active transport, contributing significantly to the peptide's bactericidal effect. nii.ac.jp Assays using voltage-sensitive dyes can measure these changes in membrane potential. frontiersin.org The leakage of larger molecules, such as the fluorescent dye calcein (B42510) from vesicles or cellular components like LDH from cancer cells, provides direct evidence of compromised membrane integrity. nih.govnih.gov
Elucidation of Intracellular Targets and Biochemical Pathways Influenced by this compound
While membrane disruption is widely accepted as the primary mechanism for many AMPs, including the ranatuerin family, some peptides can translocate across the membrane without causing immediate lysis and interact with intracellular targets. imrpress.comnih.govjmbfs.org Potential intracellular activities for AMPs include:
Inhibition of Nucleic Acid Synthesis : Some peptides can bind to DNA and RNA, interfering with replication and transcription processes. jmbfs.orgresearchgate.netresearchgate.net
Inhibition of Protein Synthesis : AMPs can interfere with ribosomal function or protein folding, halting the production of essential proteins. jmbfs.orgresearchgate.net
Inhibition of Enzymatic Activity : Certain peptides can disrupt metabolic pathways by inhibiting key enzymes. nih.govresearchgate.net
Inhibition of Cell Wall Synthesis : By binding to precursors like Lipid II, some AMPs can prevent the proper formation of the bacterial cell wall. researchgate.net
For the ranatuerin family, the primary mode of action appears to be rapid membrane permeabilization. vulcanchem.comnih.gov However, the possibility of interactions with intracellular targets, particularly after membrane integrity is compromised, cannot be entirely excluded and represents a potential secondary mechanism of action. imrpress.comnih.gov
Molecular Basis of this compound Selectivity Towards Specific Cell Types
A key feature of many AMPs is their ability to selectively target microbial cells over host (e.g., mammalian) cells. frontiersin.org This selectivity is rooted in the fundamental differences between bacterial and mammalian cell membranes. biorxiv.org
Membrane Composition : Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol, which imparts a net negative charge. mdpi.combiorxiv.org In contrast, mammalian cell membranes are typically composed of neutral zwitterionic phospholipids like phosphatidylcholine and are rich in cholesterol, resulting in an electrically neutral outer leaflet. biorxiv.org
Electrostatic Interactions : The positive charge of this compound leads to a preferential electrostatic attraction to the negatively charged bacterial membranes. vulcanchem.combiorxiv.org
This selective binding allows the peptide to accumulate on the bacterial surface at concentrations sufficient to induce permeabilization, while having a much lower affinity for mammalian cells. frontiersin.org This is reflected in the therapeutic index, which compares the concentration required for antimicrobial activity to the concentration causing hemolysis (lysis of red blood cells). nih.gov For instance, the ranatuerin-2Pb analogue RPb showed potent antimicrobial activity with low hemolytic activity, indicating a high degree of selectivity. nih.gov
Table 2: Biological Activity of the Related Peptide Ranatuerin-2Pb and Its Analogues This table provides minimum inhibitory concentration (MIC) data against various microbes and the concentration causing 50% hemolysis (HC₅₀) for Ranatuerin-2Pb and its analogues, illustrating their selective activity.
| Peptide | MIC vs. S. aureus (µM) | MIC vs. E. coli (µM) | MIC vs. C. albicans (µM) | MIC vs. MRSA (µM) | HC₅₀ (µM) |
|---|---|---|---|---|---|
| Ranatuerin-2Pb | 16 | 64 | 32 | 16 | 16.11 |
| RPa (analogue) | 64 | 128 | >256 | >256 | 63.90 |
| RPb (analogue) | 16 | 32 | 32 | 16 | 178.0 |
Data sourced from a study on Ranatuerin-2Pb and its analogues. nih.gov
This compound Effects on Biofilm Matrix Disruption and Cellular Adhesion Mechanisms
Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances, which makes them highly resistant to conventional antibiotics. nih.govmdpi.com Many AMPs have demonstrated efficacy against biofilms. mdpi.comrsc.org Research on Ranatuerin-2Pb and its analogues has shown that they possess the ability to both inhibit the formation of Staphylococcus aureus biofilms and eradicate pre-formed biofilms. vulcanchem.comnih.gov
The mechanisms behind this anti-biofilm activity can include: mdpi.com
Killing of Biofilm-Embedded Cells : The peptide can penetrate the biofilm matrix and kill the embedded bacteria via membrane disruption. mdpi.com
Matrix Degradation : Some AMPs can degrade components of the biofilm matrix, such as extracellular DNA or polysaccharides, compromising the biofilm's structural integrity. mdpi.commdpi.com
Inhibition of Adhesion : By interfering with the initial attachment of bacteria to surfaces, AMPs can prevent biofilm formation from starting. nih.gov
Interference with Quorum Sensing : Some peptides can down-regulate the cell-to-cell signaling systems that bacteria use to coordinate biofilm formation. mdpi.com
The demonstrated ability of ranatuerin peptides to inhibit and eradicate biofilms highlights a significant therapeutic potential, as biofilm-related infections are a major clinical challenge. vulcanchem.comnih.gov
Table 3: Anti-Biofilm Activity of Ranatuerin-2Pb and Its Analogues This table shows the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimal Biofilm Eradication Concentration (MBEC) for the related peptide Ranatuerin-2Pb and its analogues against Staphylococcus aureus.
| Peptide | MBIC vs. S. aureus (µM) | MBEC vs. S. aureus (µM) |
|---|---|---|
| Ranatuerin-2Pb | 32 | 64 |
| RPa (analogue) | 64 | 128 |
| RPb (analogue) | 32 | 64 |
Data sourced from a study on Ranatuerin-2Pb and its analogues. nih.gov
Structure Activity Relationship Sar Investigations of Ranatuerin 2spb and Its Analogs
Impact of N-Terminal and C-Terminal Truncations on Ranatuerin-2SPb Research Activity
Truncation studies, which involve the systematic removal of amino acids from the N-terminus (the beginning) or C-terminus (the end) of a peptide, are a key method for identifying the regions essential for its biological activity. Although direct truncation studies on this compound have not been extensively documented in publicly available research, investigations into the closely related peptide, ranatuerin-2Pb, offer valuable predictive insights.
For instance, research on ranatuerin-2Pb demonstrated that modifications to its structure, such as the removal of C-terminal residues or significant truncation of the N-terminal sequence, led to substantial changes in its antimicrobial potency. One study created two truncated versions of ranatuerin-2Pb: one with the C-terminal residues removed and another consisting of only the first 16 N-terminal amino acids with a C-terminal amidation. vulcanchem.com These alterations resulted in significant shifts in antimicrobial activity, underscoring the importance of the full peptide length for optimal function. vulcanchem.com
| Peptide Analog | Modification | Observed Impact on Activity (in related Ranatuerins) |
| C-Terminal Truncated Analog | Removal of amino acids from the C-terminus | Significant change in antimicrobial activity |
| N-Terminal Truncated Analog | Shortened peptide with only the initial N-terminal sequence | Significant change in antimicrobial activity |
Role of the "Rana Box" Cyclic Domain in this compound Mechanistic Activity
A defining feature of many ranatuerin peptides is the presence of a "Rana box," a conserved cyclic domain at the C-terminus formed by a disulfide bridge between two cysteine residues. In this compound, with the sequence GLFLNTVKDVAKDVAKDVAGKLLESLKC KITGC KP, this loop is formed between the cysteine residues at positions 26 and 31. bgimarine.com
This structural motif is not merely a passive component; it is integral to the peptide's mechanistic activity. Research on ranatuerin-2PLx has shown that the artificial removal of this conserved "Rana box" loop leads to a significant reduction in biological activities. vulcanchem.com This suggests that the cyclic structure is essential for maintaining the correct three-dimensional shape of the peptide, which in turn is necessary for its effective interaction with microbial targets. The "Rana box" likely contributes to the peptide's stability and helps to orient other key amino acid residues correctly.
Influence of Specific Amino Acid Residues and Net Charge on this compound Molecular Interactions
The amino acid sequence of this compound (GLFLNTVKDVAKDVAKDVAGKLLESLKCKITGCKP) contains several lysine (B10760008) (K) residues, which are positively charged at physiological pH. bgimarine.com This contributes to a net positive charge, facilitating its accumulation at the microbial membrane. Studies on related ranatuerins have confirmed that a higher net positive charge generally correlates with stronger antimicrobial activity. For example, in studies of ranatuerin-2PLx, a reduction in the net positive charge within the C-terminal domain was shown to significantly diminish its biological potency. vulcanchem.com
The specific placement of both charged and uncharged (hydrophobic) residues is critical for the peptide's ability to disrupt microbial membranes.
| Structural Feature | Amino Acids in this compound | Inferred Role in Molecular Interaction |
| Positively Charged Residues | Lysine (K) | Electrostatic attraction to negatively charged microbial membranes |
| Net Positive Charge | High (due to multiple Lysine residues) | Enhances accumulation at the microbial surface, contributing to membrane disruption |
Hydrophobicity and Hydrophobic Moment Contributions to this compound Research Function
Hydrophobicity, or the tendency of the peptide to repel water, is another critical factor governing the function of this compound. The peptide's sequence includes a significant number of hydrophobic amino acids, such as Glycine (G), Leucine (L), Phenylalanine (F), Valine (V), and Alanine (B10760859) (A). bgimarine.com This amphipathic nature, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions, allows the peptide to interact with and insert into the lipid bilayer of microbial membranes. vulcanchem.com
The hydrophobic moment is a measure of this amphipathicity when the peptide forms a secondary structure, such as an alpha-helix. A high hydrophobic moment indicates a clear separation of hydrophobic and hydrophilic residues on opposite faces of the helix. This arrangement is believed to be a primary driver of membrane disruption, as the hydrophobic face can penetrate the lipid core of the membrane while the hydrophilic face interacts with the aqueous environment or other peptide molecules to form pores or channels. vulcanchem.com
Disulfide Bridge Significance in this compound Conformational Stability and Biological Activity
The disulfide bridge in this compound, which forms the "Rana box," is of paramount importance for its conformational stability and, consequently, its biological activity. This covalent bond between the two cysteine residues (C26 and C31) introduces a constraint that significantly stabilizes the peptide's three-dimensional structure. bgimarine.com
This stability is crucial in biological environments where the peptide could otherwise be susceptible to degradation by proteases. By maintaining a more rigid and defined conformation, the disulfide bridge ensures that the amino acid residues involved in membrane interaction and disruption are held in their optimal orientations. As mentioned previously, the disruption of this bridge in related peptides leads to a substantial loss of activity, highlighting its non-negotiable role in the peptide's function. vulcanchem.com The structural integrity conferred by this bond is a key determinant of the peptide's potent biological effects.
Computational and Theoretical Studies of Ranatuerin 2spb
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ranatuerin-2SPb Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify the mathematical relationships between the structural properties of a series of compounds and their biological activity. japsonline.comnih.govresearchgate.net For antimicrobial peptides like this compound, QSAR studies focus on correlating physicochemical properties—such as hydrophobicity, net charge, and amphipathicity—with antimicrobial potency.
While specific QSAR models for this compound are not extensively published, structure-activity relationship (SAR) studies on the closely related peptide, Ranatuerin-2Pb, and its synthetic analogs provide the foundational data for such models. nih.govnih.gov Key insights have been derived from the design and analysis of two truncated analogs: RPa and RPb. nih.gov
RPa : Created by removing the C-terminal Arginine (R) and Threonine (T) residues.
RPb : A more significantly truncated analog, consisting of the first 16 N-terminal amino acids with an amidated C-terminus.
Analysis of these analogs reveals critical structural determinants for bioactivity. The removal of just two C-terminal residues in RPa led to a significant loss of antimicrobial activity against several pathogens, including Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov This suggests these residues are crucial for the peptide's function. Conversely, the heavily truncated but amidated RPb analog retained broad-spectrum antimicrobial activity. nih.govnih.gov This highlights the importance of C-terminal amidation, which can preserve function even when the "Rana box" cyclic domain is absent. vulcanchem.com
These experimental findings allow for the development of qualitative and quantitative models that link specific structural modifications to functional outcomes. Key parameters that would be integrated into a QSAR model for the Ranatuerin-2Pb series include net charge, hydrophobicity, helical content, and the presence or absence of specific domains or modifications. vulcanchem.com
Table 1: Physicochemical and Activity Profile of Ranatuerin-2Pb and Its Analogs This table summarizes key data from SAR studies that form the basis for QSAR modeling.
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | Key Structural Change | Antimicrobial Activity Outcome |
|---|---|---|---|---|---|
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | +4 | 0.486 | Parent Peptide | Broad-spectrum activity against S. aureus, E. coli, C. albicans, MRSA. nih.gov |
| RPa | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC | +3 | 0.540 | Deletion of C-terminal 'RT' | Reduced spectrum; lost activity against C. albicans, MRSA, E. faecalis, P. aeruginosa. nih.govnih.gov |
| RPb | SFLTTVKKLVTNLAAL-NH₂ | +3 | 0.613 | Truncated to 16 residues + Amidation | Retained broad-spectrum activity. nih.govnih.gov |
In Silico Docking and Binding Affinity Predictions of this compound with Molecular Targets
In silico molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. biorxiv.orgnih.gov For this compound, docking simulations can elucidate its binding interactions with specific molecular targets, primarily components of microbial cell membranes or intracellular molecules. These predictions are scored based on binding affinity, which estimates the strength of the interaction. biorxiv.orgfrontiersin.org
Given that the primary mechanism of action for most ranatuerins is membrane disruption, potential targets for docking studies include:
Lipid A , the endotoxic component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.
Phospholipid head groups , such as phosphatidylglycerol (PG), which confer a net negative charge to bacterial membranes.
Bacterial enzymes that may be inhibited by the peptide. For instance, studies on other antimicrobial compounds have successfully docked them to targets like UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase and DNA-directed RNA polymerase. biorxiv.orgnih.gov
Web servers and software like SwissTargetPrediction, AutoDock, and PatchDock are commonly used for these predictions. frontiersin.orgnih.govmdpi.com SwissTargetPrediction works by comparing the query molecule to a library of known active compounds, predicting targets based on chemical similarity. nih.govswisstargetprediction.ch While powerful for small molecules, predicting targets for peptides like this compound requires specialized protein-protein or peptide-protein docking algorithms. The results of such docking studies can reveal key interacting residues and the binding energy of the complex, providing a static snapshot of the peptide-target interaction. biorxiv.org
Molecular Dynamics Simulations of this compound in Membrane Environments
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of peptides and their targets over time. nih.gov For this compound, MD simulations are invaluable for understanding its interaction with and disruption of bacterial membranes at an atomistic level. nih.govaps.org
A typical MD simulation setup involves placing the peptide, with its predicted secondary structure (e.g., α-helical), near a model lipid bilayer representing a bacterial or eukaryotic membrane. nih.gov These simulations, often run using packages like GROMACS, can track the peptide's movements and conformational changes as it interacts with the lipid environment. nih.gov
Studies on ranatuerins and other AMPs have shown that these peptides undergo a significant conformational change upon encountering a membrane-mimicking environment, shifting from a random coil in aqueous solution to a predominantly α-helical structure. vulcanchem.comresearchgate.net MD simulations can model this transition and subsequent events, such as:
Peptide Insertion: The depth and orientation of the peptide as it inserts into the lipid bilayer.
Membrane Perturbation: The degree of disorder induced in the lipid acyl chains.
Pore Formation: The aggregation of multiple peptides to form transmembrane channels, leading to leakage of cellular contents.
Lipid Reorganization: The clustering of specific lipid types (e.g., anionic lipids) around the inserted peptide. mdpi.com
These simulations can reveal how factors like peptide concentration and membrane tension influence the mechanism of action, providing a detailed, time-resolved picture that complements static models and experimental data. aps.orgmdpi.com
Bioinformatic Analysis of this compound Sequence Conservation and Functional Domains
Bioinformatic analysis of the this compound amino acid sequence, and its comparison with other members of the ranatuerin family, reveals key conserved features and functional domains. nih.govresearchgate.net Ranatuerin peptides are derived from a larger precursor protein, which has a characteristic architecture identified through cDNA cloning and sequence alignment. nih.govresearchgate.net
The typical ranatuerin precursor consists of:
A Signal Peptide: A highly conserved N-terminal sequence of approximately 22 amino acids that directs the protein for secretion. nih.govresearchgate.net
An Acidic Spacer Region: A variable region that follows the signal peptide. nih.govresearchgate.net
A Propeptide Convertase Processing Site: A conserved cleavage site (e.g., -KR-) that is recognized by enzymes to release the mature peptide. nih.govresearchgate.net
The Mature Peptide: The C-terminal region that constitutes the final, biologically active this compound. nih.gov
A hallmark of many ranatuerin-2 (B1576050) peptides is the C-terminal "Rana box," a cyclic domain formed by a disulfide bond between two cysteine residues. nih.govmdpi.com This feature is common to several frog skin AMP families, including brevinins and esculentins. nih.govmdpi.com However, the functional importance of the Rana box is a subject of ongoing research and appears to be context-dependent. In some peptides, its removal abolishes or reduces activity, while in others, like Ranatuerin-2-AW, it appears to be dispensable for antibacterial function. nih.gov The primary structures of ranatuerin-2 peptides are generally poorly conserved, with the notable exception of the cysteine residues that form the Rana box. nih.gov This variability across the peptide family likely contributes to a diversity of antimicrobial specificities. mdpi.com
Table 2: Conserved Functional Domains in Ranatuerin Precursors
| Domain | Typical Position | Key Characteristics | Primary Function |
|---|---|---|---|
| Signal Peptide | N-terminus (residues ~1-22) | Conserved hydrophobic sequence. nih.gov | Directs the precursor peptide for secretion. |
| Acidic Spacer | Follows signal peptide | Variable in length and sequence; often rich in acidic residues. nih.gov | May play a role in proper folding or preventing premature activity. |
| Cleavage Site | Precedes mature peptide | Typically a dibasic motif like -KR-. nih.gov | Site for enzymatic processing to release the mature peptide. |
| Mature Peptide | C-terminus | Biologically active sequence; often amphipathic and cationic. vulcanchem.com | Exerts antimicrobial effects. |
| Rana Box | C-terminal end of mature peptide | Cyclic domain formed by a Cys-Cys disulfide bridge. nih.govmdpi.com | Constrains peptide structure; functional role is variable. nih.gov |
Analytical and Quantitation Methodologies for Ranatuerin 2spb in Research Matrices
Development of Chromatographic Assays for Ranatuerin-2SPb Quantification in Research Samples
Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are fundamental to the analysis and quantification of ranatuerin peptides. nih.govvulcanchem.com The development of a robust RP-HPLC assay for this compound is a critical step for its isolation, purity assessment, and quantification in complex research matrices.
The process begins with the extraction of the peptide from its source, which could be natural frog skin secretions or a complex biological medium like serum. vulcanchem.comtandfonline.com For serum samples, an optimized extraction protocol, such as protein precipitation with 1% formic acid in ethanol (B145695), is essential to maximize the recovery of the peptide and remove high-abundance proteins that interfere with analysis. tandfonline.com
Once extracted, the sample is subjected to RP-HPLC. In this technique, peptides are separated based on their hydrophobicity.
Stationary Phase: A typical column for peptide separation is a C18 silica-based column, where the 18-carbon chains provide a non-polar surface.
Mobile Phase: A gradient of two solvents is used for elution. Solvent A is typically water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), and Solvent B is an organic solvent such as acetonitrile (B52724), also containing TFA. The gradient starts with a high concentration of Solvent A, and the concentration of Solvent B is gradually increased to elute peptides with increasing hydrophobicity. nih.gov
Detection and Quantification: As the peptides elute from the column, they are detected by a UV detector, usually at a wavelength of 214 nm, which corresponds to the absorbance of the peptide bonds. The area under the resulting chromatographic peak is proportional to the concentration of the peptide in the sample. By running a series of known concentrations of a purified this compound standard, a calibration curve can be generated. This curve allows for the accurate quantification of the peptide in unknown research samples. The purity of a sample is determined by the percentage of the total peak area that corresponds to the peptide of interest. nih.gov For ranatuerin peptides, purities of over 95% are commonly achieved and verified using this method. nih.gov
Immunoassay Development for this compound Detection (e.g., ELISA)
Immunoassays offer a highly sensitive and specific alternative for the detection and quantification of peptides like this compound, especially in complex biological fluids where concentrations may be very low. An Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly developed format for this purpose.
The development of a competitive ELISA for this compound would involve several key steps:
Antibody Production: A primary antibody that specifically recognizes and binds to this compound is required. This is typically generated by immunizing an animal with the purified peptide, which may be conjugated to a larger carrier protein to enhance its immunogenicity.
Assay Setup: The wells of a microtiter plate are coated with a known amount of synthetic this compound.
Competitive Binding: The research sample (containing an unknown amount of this compound) is mixed with a limited amount of the specific primary antibody and added to the coated wells. The this compound in the sample competes with the peptide coated on the plate for binding to the antibody.
Detection: After an incubation period, the plate is washed to remove unbound antibody. A secondary antibody, which binds to the primary antibody and is conjugated to an enzyme (like horseradish peroxidase), is added.
Signal Generation: After another washing step, a substrate is added that the enzyme converts into a colored, fluorescent, or luminescent signal. The intensity of the signal is inversely proportional to the concentration of this compound in the original sample. A stronger signal means less peptide was present in the sample to compete for antibody binding.
A standard curve is generated using known concentrations of the peptide, allowing for precise quantification of this compound in the research samples. This method provides high throughput and sensitivity, making it suitable for screening large numbers of samples.
Integration of Mass Spectrometry with Chromatographic Techniques for this compound Analysis
The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the definitive identification and characterization of peptides. nih.govresearchgate.net This hyphenated technique leverages the superior separation capabilities of HPLC with the precise mass determination and structural elucidation power of MS.
For this compound analysis, an RP-HPLC system is coupled directly to an electrospray ionization (ESI) mass spectrometer. As the peptide elutes from the HPLC column, it is sprayed into the MS source, where it is ionized. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ionized peptide, providing its molecular weight with high accuracy. This confirms the presence and identity of the peptide. nih.gov For instance, peptidomic analysis of frog skin secretions uses this method to identify multiple antimicrobial peptides, including various ranatuerins, in a single run. researchgate.net
Furthermore, tandem mass spectrometry (MS/MS) can be employed to determine the amino acid sequence of the peptide. In this process, the specific ion corresponding to this compound is selected and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides the sequence information, confirming the peptide's primary structure. This integrated approach is essential for verifying the identity of synthetically produced peptides and for discovering novel peptides from natural sources. nih.gov
The table below shows the physicochemical properties of the closely related Ranatuerin-2Pb and its analogues, which are typically determined using data derived from their sequence and analytical characterization.
| Peptide | Hydrophobicity (H) | Mean Hydrophobic Moment (μH) | Net Charge (z) |
|---|---|---|---|
| Ranatuerin-2Pb | 0.486 | 0.368 | +4 |
| RPa (truncated analogue) | 0.540 | 0.358 | +3 |
| RPb (truncated analogue) | 0.613 | 0.511 | +3 |
Table 1: Physicochemical properties of related Ranatuerin peptides. These parameters are crucial for predicting chromatographic behavior and biological activity. Data sourced from reference vulcanchem.com.
Spectrophotometric and Fluorometric Approaches for Monitoring this compound Interactions
Spectrophotometric and fluorometric techniques are invaluable for studying the structure of this compound and monitoring its interactions with model systems, which is key to understanding its mechanism of action.
Circular Dichroism (CD) spectroscopy is a primary spectrophotometric method used to determine the secondary structure of peptides in different environments. nih.govvulcanchem.com Ranatuerin peptides typically lack a defined structure in aqueous solution but adopt a predominantly α-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or phospholipid vesicles. vulcanchem.comnih.gov By recording the CD spectrum of this compound in a simple buffer versus a buffer containing TFE or liposomes, researchers can quantify the induction of this α-helical structure. This conformational change is critical for the peptide's ability to interact with and disrupt microbial membranes. vulcanchem.com
The table below illustrates how the secondary structure of the related Ranatuerin-2Pb peptide changes in different environments, as estimated from CD spectra.
| Peptide | Environment | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) |
|---|---|---|---|---|---|
| Ranatuerin-2Pb | 10 mM NH4Ac (Aqueous) | 6.3 | 31.4 | 18.1 | 44.2 |
| 50% TFE (Membrane-mimicking) | 45.2 | 11.7 | 13.5 | 29.6 | |
| POPC/POPG Liposomes | 40.1 | 14.2 | 14.3 | 31.4 |
Table 2: Secondary structure composition of Ranatuerin-2Pb in different environments, demonstrating the induction of α-helical content in membrane-mimicking conditions. Data sourced from reference nih.govvulcanchem.com.
Fluorescence spectroscopy can also be used to monitor peptide-membrane interactions. If this compound contains natural fluorophores like Tryptophan, changes in the fluorescence emission spectrum upon addition of liposomes can indicate the transfer of the peptide from an aqueous to a hydrophobic membrane environment. Alternatively, fluorescent dyes that are sensitive to the membrane's physical state can be incorporated into liposomes, and the peptide's effect on the dye's fluorescence can be monitored to report on membrane permeabilization.
Interactions of Ranatuerin 2spb with Microbial Systems at a Fundamental Level
Mechanisms of Ranatuerin-2SPb-Mediated Biofilm Eradication and Inhibition
Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. frontiersin.orgnih.gov Antimicrobial peptides like this compound have demonstrated the ability to both prevent the initial formation of biofilms and eradicate established ones. nih.govmdpi.com
The primary mechanisms for this anti-biofilm activity include:
Disruption of the Biofilm Matrix: this compound can degrade components of the EPS, such as polysaccharides and extracellular DNA, compromising the structural integrity of the biofilm. mdpi.com This allows the peptide to penetrate deeper into the biofilm and reach the embedded bacterial cells.
Inhibition of Initial Attachment: The peptide can interfere with the early stages of biofilm formation by preventing bacteria from adhering to surfaces, a critical first step in establishing a biofilm community. nih.govmdpi.com This may be due to the peptide coating either the surface or the bacteria themselves. nih.gov
Direct Killing of Embedded Bacteria: Once inside the biofilm, this compound exerts its direct antimicrobial effects on the resident bacteria, leading to cell death. mdpi.com
Interference with Cell Signaling: Some AMPs can disrupt quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. mdpi.com By interrupting these signaling pathways, the peptide can prevent the development and maturation of the biofilm.
Downregulation of Biofilm-Related Genes: this compound may influence the expression of bacterial genes that are essential for biofilm formation and maintenance. mdpi.com
Research on the closely related peptide Ranatuerin-2Pb has demonstrated significant inhibition and eradication effects against Staphylococcus aureus biofilms. nih.gov This highlights the potential of the ranatuerin family in combating biofilm-associated infections, which pose a major clinical challenge. vulcanchem.com
| Peptide | Microorganism | Minimum Biofilm Inhibitory Concentration (MBIC) (µM) | Minimal Biofilm Eradication Concentration (MBEC) (µM) |
|---|---|---|---|
| Ranatuerin-2Pb | S. aureus | 16 | 64 |
| E. coli | 32 | 128 | |
| C. albicans | 16 | 64 | |
| RPa (analogue) | S. aureus | 64 | 256 |
| E. coli | 64 | 256 | |
| RPb (analogue) | S. aureus | 8 | 32 |
| E. coli | 16 | 64 | |
| C. albicans | 8 | 32 |
Research on this compound Effects on Bacterial Cell Wall and Outer Membrane Structures
The primary mechanism of action for most ranatuerin peptides, including this compound, is the physical disruption of the bacterial cell membrane. vulcanchem.com This process is driven by the peptide's key physicochemical properties: a net positive charge (cationicity) and the presence of both hydrophobic and hydrophilic regions (amphipathicity). imrpress.comnih.gov
The interaction proceeds in several steps:
Electrostatic Attraction: The positively charged peptide is initially attracted to the negatively charged components of the bacterial cell envelope. vulcanchem.comnih.gov In Gram-negative bacteria, this includes lipopolysaccharides (LPS) in the outer membrane, while in Gram-positive bacteria, it involves teichoic acids in the cell wall. nih.govmdpi.com
Membrane Insertion and Permeabilization: Upon binding, the amphipathic nature of this compound allows it to insert into the lipid bilayer of the cell membrane. vulcanchem.com This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. imrpress.comvulcanchem.com This action is often described by models such as the "carpet" or "toroidal pore" model, where peptides accumulate and destabilize the membrane structure. nih.govopenaccessjournals.com
Cell Lysis: The permeabilization of the membrane results in the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. imrpress.comvulcanchem.com
This rapid, membrane-targeting mechanism is a key advantage of AMPs, as it is generally thought to be more difficult for bacteria to develop resistance to this type of physical disruption compared to the single-target inhibition of traditional antibiotics. nih.gov Studies on related ranatuerins confirm a rapid bacterial killing process via membrane permeabilization. nih.gov
Studies on Resistance Mechanisms to this compound in Model Microorganisms
While AMPs are considered less susceptible to resistance development, bacteria can employ several strategies to counteract the effects of peptides like this compound. nih.govfrontiersin.org Understanding these mechanisms is crucial for the long-term development of AMP-based therapeutics.
Key mechanisms of resistance include:
Modification of the Cell Envelope: Bacteria can alter their cell surface to reduce its net negative charge. frontiersin.org This is often achieved by enzymatically modifying LPS or teichoic acids, which weakens the initial electrostatic attraction of the cationic peptide to the bacterial surface. frontiersin.orgreactgroup.org
Efflux Pumps: Bacteria can utilize membrane-embedded transporter proteins, known as efflux pumps, to actively expel the antimicrobial peptides from the cell before they can reach their target and accumulate to a lethal concentration. frontiersin.orgreactgroup.orgmdpi.com
Proteolytic Degradation: Some bacteria can produce and secrete proteases, which are enzymes that can cleave and inactivate the peptide, effectively destroying it before it can cause harm. frontiersin.orgreactgroup.org
Biofilm Formation: The EPS matrix of a biofilm can act as a physical barrier, trapping or impeding the penetration of AMPs, thus protecting the cells within the community. frontiersin.org
Research into these resistance strategies helps in designing modified peptides that can overcome these bacterial defenses, ensuring their continued efficacy.
Future Research Directions and Methodological Advancements for Ranatuerin 2spb
Exploration of Novel Isolation and Biosynthetic Engineering Strategies for Ranatuerin-2SPb Production
The primary source of this compound has traditionally been the skin secretions of Rana catesbeiana. However, reliance on this natural source presents challenges in terms of yield, purity, and ethical considerations. Future research is increasingly directed towards more sustainable and efficient production methods.
Novel Isolation Techniques: While conventional methods like high-performance liquid chromatography (HPLC) have been effective, researchers are exploring advanced chromatographic techniques and affinity-based purification methods to improve the efficiency and selectivity of this compound isolation. These methods aim to minimize degradation and maximize the recovery of the active peptide from complex biological mixtures.
Biosynthetic Engineering: A significant leap forward lies in the realm of biosynthetic engineering. The genetic sequence encoding for the precursor of this compound has been identified, paving the way for recombinant production. Heterologous expression systems, such as genetically modified bacteria (Escherichia coli), yeast (Pichia pastoris), or even plant-based systems, are being investigated as potential bio-factories for large-scale production. The primary challenge in this area is ensuring the correct post-translational modifications, including the C-terminal amidation, which is often crucial for the peptide's biological activity. Future work will likely focus on optimizing expression vectors and host strains to achieve high yields of the correctly folded and modified peptide.
Application of Advanced Spectroscopic Techniques for Real-Time this compound Mechanism Observation
Understanding the precise mechanism by which this compound exerts its antimicrobial effects is fundamental to its development for various applications. Advanced spectroscopic techniques are at the forefront of this endeavor, allowing researchers to observe the peptide's interactions with microbial membranes in real-time.
Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy have been instrumental in elucidating the secondary structure of this compound and its conformational changes upon interacting with model membranes. Future applications will likely involve more sophisticated techniques like surface plasmon resonance (SPR) and atomic force microscopy (AFM) . SPR can provide quantitative data on the binding kinetics of the peptide to lipid bilayers, while AFM can visualize the physical disruption of the membrane surface caused by the peptide's activity. These real-time observations are crucial for confirming the proposed pore-forming or membrane-destabilizing mechanisms of action.
Development of Integrated Omics Approaches to Understand this compound Biological Impact
The biological impact of this compound extends beyond simple membrane disruption. To gain a holistic understanding of its effects on target organisms, researchers are turning to integrated "omics" approaches. This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to the peptide.
For instance, transcriptomic analysis (RNA-seq) of bacteria treated with this compound can reveal which genes are up- or down-regulated, providing insights into the stress response pathways activated by the peptide. Proteomic studies can identify changes in protein expression, highlighting key cellular machinery affected by the peptide's presence. Metabolomics can then uncover alterations in metabolic pathways. By integrating these datasets, researchers can construct detailed models of the peptide's mode of action and identify potential resistance mechanisms.
Design of Next-Generation this compound Analogs for Enhanced Research Utility
While this compound possesses potent antimicrobial activity, there is always room for improvement in terms of its stability, selectivity, and efficacy. The design and synthesis of next-generation analogs are a key area of future research. By systematically modifying the amino acid sequence of the native peptide, researchers can fine-tune its properties.
Structure-activity relationship (SAR) studies are fundamental to this process. By creating a library of this compound analogs with single or multiple amino acid substitutions, researchers can identify key residues responsible for its antimicrobial activity and its interaction with host cells. For example, substitutions can be made to enhance the peptide's amphipathicity, net positive charge, or helical structure, all of which are known to influence the activity of antimicrobial peptides. The goal is to develop analogs with increased potency against specific pathogens, reduced toxicity towards mammalian cells, and improved stability in biological fluids.
Table 1: Potential Amino Acid Modifications in this compound Analogs and Their Intended Effects
| Modification Type | Example Amino Acid Substitution | Intended Effect |
| Increased Cationicity | Replace neutral residue with Lysine (B10760008) (K) or Arginine (R) | Enhance binding to negatively charged microbial membranes. |
| Enhanced Amphipathicity | Strategic placement of hydrophobic and hydrophilic residues | Improve membrane insertion and disruption capabilities. |
| Improved Helicity | Substitution with Alanine (B10760859) (A) to promote α-helical structure | Stabilize the active conformation of the peptide. |
| Reduced Proteolytic Degradation | Incorporation of D-amino acids or non-natural amino acids | Increase peptide stability in biological environments. |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Elucidating the Broader Ecological and Evolutionary Roles of this compound in Amphibian Defense
The presence of this compound in the skin of Rana catesbeiana points to its crucial role in the innate immune system of this amphibian. Understanding its ecological and evolutionary significance provides a broader context for its biological function. Future research in this area will likely focus on several key questions.
How does the expression of this compound vary in response to different environmental pressures, such as the presence of specific pathogens or pollutants? What is the diversity of ranatuerin-like peptides across different amphibian species, and how has this diversity evolved? By studying the peptide's effectiveness against a range of amphibian pathogens, including fungi like Batrachochytrium dendrobatidis (the causative agent of chytridiomycosis), researchers can gain insights into its role in protecting amphibian populations from disease. This line of inquiry not only deepens our understanding of amphibian biology but may also provide clues for conservation efforts.
Q & A
Q. What experimental protocols are recommended for assessing the bioactivity of Ranatuerin-2SPb in vitro?
Researchers should employ standardized assays (e.g., enzyme inhibition, cell viability assays) with appropriate controls (positive/negative, solvent-only) and replicate experiments to ensure statistical robustness. Detailed protocols must include reagent concentrations, incubation times, and equipment specifications to enable reproducibility . For example, dose-response curves should be generated across at least five concentrations, with triplicate measurements per group to account for variability.
Q. How should structural characterization of this compound be performed to confirm purity and identity?
Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for molecular confirmation. Purity must be validated via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Document solvent systems, column types, and retention times in the supplementary materials . For novel derivatives, include X-ray crystallography or circular dichroism (CD) data to resolve stereochemistry.
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report p-values, confidence intervals, and effect sizes, adhering to journal guidelines for transparency .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound across studies be resolved?
Conduct a systematic meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Validate findings using orthogonal methods: for instance, corroborate cytotoxicity results with apoptosis markers (Annexin V/PI staining) and mitochondrial membrane potential assays. Cross-reference batch-specific purity data to rule out compound degradation .
Q. What computational strategies are effective for predicting this compound’s interaction with novel targets?
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to model binding kinetics. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (KD). Integrate structural data with cheminformatics tools (e.g., PubChem substructure searches) to identify analogous bioactive scaffolds .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex systems?
Design a multi-tiered study combining transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS). Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed networks. Validate key targets via CRISPR-Cas9 knockouts or siRNA silencing in relevant disease models .
Methodological Guidance
- Data Presentation : Use comparative tables to summarize bioactivity data (e.g., EC₅₀ values across cell lines) and highlight statistical significance with asterisks or superscripts. Avoid duplicating figures and tables in text; instead, annotate trends (e.g., "Dose-dependent inhibition was observed [Table 2]") .
- Reproducibility : Include step-by-step protocols in supplementary materials, specifying equipment models, software versions, and buffer compositions. For animal studies, detail ethical approvals, strain/vendor details, and randomization methods .
- Contradiction Analysis : Employ sensitivity analyses to test robustness of conclusions. For conflicting results, design follow-up experiments varying one parameter (e.g., pH, temperature) to isolate causative factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
